A potent excitatory amino acid antagonist with a preference for non-NMDA iontropic receptors. It is used primarily as a research tool.
CNQX
CAS No.: 115066-14-3
Cat. No.: VC20779150
Molecular Formula: C9H4N4O4
Molecular Weight: 232.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115066-14-3 |
---|---|
Molecular Formula | C9H4N4O4 |
Molecular Weight | 232.15 g/mol |
IUPAC Name | 7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile |
Standard InChI | InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15) |
Standard InChI Key | RPXVIAFEQBNEAX-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(C(=CC2=C1N=C(C(=N2)O)O)[N+](=O)[O-])C#N |
SMILES | C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N |
Canonical SMILES | C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Properties and Structure
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a quinoxaline derivative with the molecular formula C9H4N4O4 and a molecular weight of 232.16 . This compound is characterized by a quinoxaline backbone with cyano and nitro functional groups, which contribute to its specific binding properties at glutamate receptors.
Physical and Chemical Characteristics
The compound is typically available in research settings as either the free acid or as a disodium salt to improve solubility . CNQX exhibits good solubility in dimethyl sulfoxide (DMSO), with a maximum concentration of 100 mM (23.22 mg/mL) . The chemical structure contains a cyano group at position 6 and a nitro group at position 7 of the quinoxaline ring, with dione functionality at positions 2 and 3 . The structural details are represented by the SMILES notation: [O-]N+C1=C(C=C2NC(=O)C(=O)NC2=C1)C#N .
Structural Relatives
CNQX belongs to a family of quinoxalinedione derivatives that include related compounds such as DNQX and NBQX, which also show activity as glutamate receptor antagonists . These structural analogs share the quinoxaline backbone but differ in their substituents, resulting in varied potency and selectivity profiles.
Pharmacological Properties
CNQX exhibits specific and potent antagonistic activity at multiple glutamate receptor subtypes, with its primary action being at AMPA and kainate receptors.
Receptor Interactions
CNQX functions as a competitive antagonist at AMPA and kainate receptors with IC50 values of 0.3 μM and 1.5 μM, respectively . This indicates higher potency at AMPA receptors compared to kainate receptors. Additionally, CNQX acts as an antagonist at the glycine modulatory site on the NMDA receptor complex with a less potent IC50 of 25 μM . This multi-target activity profile makes CNQX particularly useful for investigating glutamatergic systems, though it is primarily categorized as a non-NMDA receptor antagonist .
Electrophysiological Effects
In retinal research, CNQX is frequently utilized to block responses of OFF-bipolar cells during electrophysiological recordings . At a concentration of 1 μM, CNQX reduces the frequency of light-induced peak potentials in retinal ganglion cells by 28% ± 22% and induces voltage- and magnesium-dependent delayed spike firing . The compound also reversibly depolarizes the membrane potential of thalamic reticular nucleus (TRN) neurons at 20 μM concentration while inducing smaller depolarizations in thalamic relay neurons in the ventrobasal complex (VB) .
Research Applications
CNQX has been extensively utilized across various neuroscience research domains due to its selective antagonism of glutamate receptors.
Table 1: Effects of Various Treatments on Dendritic Development Parameters
Treatment | TDBL (μm) 0 hr | TDBL (μm) 4 hr | Branch tips 0 hr | Branch tips 4 hr | Stable branch length (μm) |
---|---|---|---|---|---|
Control (n = 17) | 109 ± 13 | 158 ± 20 | 9.1 ± 1 | 11.8 ± 1.9 | 69 ± 9 |
APV 100 μm (n = 24) | 102 ± 10 | 92 ± 8*** | 7.1 ± 0.7 | 6.2 ± 0.8*** | 69 ± 9 |
CNQX 20 μm (n = 17) | 117 ± 12 | 159 ± 28 | 6.3 ± 0.7 | 7.8 ± 1.2 | 69 ± 6 |
TTX 1 μm (n = 30) | 113 ± 9 | 133 ± 12 | 9.0 ± 0.7 | 8.9 ± 1.1 | 66 ± 7 |
These findings suggest that NMDA-type glutamatergic activity, rather than AMPA/kainate receptor activity, plays a critical role in promoting the initial development of dendritic arbors .
Neuroprotective Effects
CNQX has demonstrated neuroprotective properties in various experimental models. For instance, intracerebroventricular administration of CNQX (0.5 μg) blocked hippocampal CA3 pyramidal cell death induced by kainic acid in ICR mice . It also partially attenuated the increase of phosphorylated ERK (p-ERK) and the decrease of phosphorylated CREB (p-CREB), while inhibiting the expression of phosphorylated ERK protein . Additionally, bilateral infusion of CNQX (0.5 or 1.25 μg) into the amygdala or dorsal hippocampus of rats blocked the expression of startle reflex . These findings suggest potential therapeutic applications in conditions involving excitotoxicity.
Comparative Pharmacology
CNQX belongs to a broader family of glutamate receptor antagonists, each with unique properties and applications. Unlike the broad-spectrum glutamate receptor antagonist kynurenate, CNQX shows selective antagonism of AMPA/kainate receptors . It differs from NMDA receptor antagonists like D-AP5 or 7-ClK, which target different glutamate receptor subtypes . Even among AMPA receptor antagonists, CNQX has a distinct profile compared to selective compounds like GYKI 52466 or GYKI 53655 .
Structure-Activity Relationships
The pharmacological activity of CNQX is highly dependent on its chemical structure. The quinoxaline backbone provides the foundation for receptor binding, while the cyano and nitro substituents enhance potency and selectivity . Related quinoxalinedione derivatives like NBQX and DNQX show similar abilities to increase sIPSC frequency, suggesting a structure-dependent effect beyond simple glutamate receptor antagonism .
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